![molecular formula C10H7BrN2O B3033530 (E)-3-(4-Bromophenyl)-2-cyanoacrylamide CAS No. 104127-29-9](/img/structure/B3033530.png)
(E)-3-(4-Bromophenyl)-2-cyanoacrylamide
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Overview
Description
“(E)-3-(4-Bromophenyl)-2-cyanoacrylamide” is a compound that contains a cyano group (-CN), an acrylamide group (CH2=CHCONH2), and a bromophenyl group (C6H4Br). The “(E)” denotes the configuration of the molecule around the double bond, indicating that the highest priority groups are on opposite sides of the double bond .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Suzuki coupling or Ullmann reaction . These reactions are commonly used to form carbon-carbon bonds, particularly in compounds containing aromatic rings .Molecular Structure Analysis
The molecular structure of this compound would likely be planar around the acrylamide group due to the sp2 hybridization of the carbon atoms. The bromophenyl group would add significant weight to the molecule, and the bromine atom may participate in halogen bonding interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the presence of the acrylamide group suggests that it could participate in addition reactions. The cyano group might act as a nucleophile in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar cyano and acrylamide groups could enhance its solubility in polar solvents .Scientific Research Applications
Surface Modification and Self-Assembly
Researchers have explored self-assembly processes using (E)-3-(4-Bromophenyl)-2-cyanoacrylamide on metal surfaces. The compound’s interactions with underlying metallic substrates influence molecular architectures, such as Kagome networks, coordinated dimers, and branched coordination chains .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-3-(4-bromophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTTWTYPKBLSRW-VMPITWQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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